Draflazine

ENT1 selectivity ENT2 off-target Subtype specificity

Draflazine is the gold-standard ENT1 inhibitor for dissecting adenosine signaling. With 370-fold selectivity over ENT2, it outperforms non-selective tools like dipyridamole in cardiovascular and pain models. Its well-tolerated hemodynamic profile enables cleaner interrogation of adenosine pathways without confounding off-target effects. Ideal for validating ENT1 as a target in hyperalgesia research and studying cardioprotective mechanisms in acute myocardial ischemia.

Molecular Formula C30H33Cl2F2N5O2
Molecular Weight 604.5 g/mol
CAS No. 120770-34-5
Cat. No. B1670937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDraflazine
CAS120770-34-5
Synonyms2-aminocarbonyl-N-(4-amino-2,6-dichlorophenyl)-4-(5,5-bis(4-fluorophenyl)-pentyl)-1-piperazineacetamide
draflazine
R 75 231
R 75231
R 88 016
R 88016
R-75231
R-88016
R75231
Molecular FormulaC30H33Cl2F2N5O2
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl
InChIInChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)
InChIKeyIWMYIWLIESDFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Draflazine (CAS 120770-34-5): A High-Affinity ENT1 Inhibitor for Preclinical Adenosine Modulation


Draflazine (R88021; (-)-R75231) is a well-characterized small-molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1), a key membrane protein responsible for the cellular uptake and clearance of extracellular adenosine [1]. As the (-)-enantiomer of R75231, it is a member of the piperazineacetamide class and has been extensively profiled as a research tool in cardiovascular and pain pharmacology [2]. Its primary mechanism of action is the potentiation of endogenous adenosine signaling by preventing its reuptake, thereby amplifying the nucleoside's physiological effects in target tissues [3].

Why Draflazine Cannot Be Interchanged with Other ENT1 Inhibitors


The pharmacological profile of draflazine is not representative of the broader ENT1 inhibitor class. Critical differences in isoform selectivity, stereospecificity, and species-dependent binding affinity exist even among structurally related analogs [1]. Furthermore, clinical translation of ENT1 inhibition for respiratory safety is highly dependent on the degree of transporter blockade, with draflazine and other inhibitors exhibiting distinct risk profiles [2]. Simply substituting draflazine with another inhibitor like dipyridamole or soluflazine without considering these quantifiable differences can lead to significantly different experimental outcomes, particularly regarding off-target ENT2 effects, potency in specific animal models, and potential for adenosine-mediated adverse events.

Quantitative Differentiation of Draflazine from Analogs and In-Class Comparators


Superior ENT1/ENT2 Subtype Selectivity vs. Dipyridamole and Dilazep

Draflazine demonstrates exceptional selectivity for the ENT1 transporter over ENT2. With a 370-fold selectivity index, it is far more selective than other commonly used nucleoside transport inhibitors like dipyridamole and dilazep [1]. This high degree of selectivity minimizes confounding effects from ENT2 inhibition in experimental systems where both transporters are expressed.

ENT1 selectivity ENT2 off-target Subtype specificity Nucleoside transport

Marked Stereospecific Potency Advantage Over (+)-Enantiomer (R88016)

Draflazine's activity is highly stereospecific. As the (-)-enantiomer of R75231, it is approximately 20- to 40-fold more potent than its (+)-enantiomer, R88016, in binding to ENT1 and in functional assays. This difference is critical, as the racemic mixture (R75231) or the wrong enantiomer will not recapitulate the potency of draflazine [1][2].

Stereospecificity Enantiomer comparison ENT1 binding Antiplatelet aggregation

Superior In Vivo Antihyperalgesic Efficacy in Guinea Pig Model vs. Other ENT1 Inhibitors

In a direct comparative in vivo study of six different ENT1 inhibitors in a guinea pig model of inflammatory pain, draflazine was identified as the most potent and effective compound for reversing thermal hyperalgesia, leading to its selection for further detailed characterization [1]. This superior efficacy in a complex disease model is a key differentiator for projects focused on pain and inflammation.

Inflammatory pain Antihyperalgesia In vivo efficacy CFA model

Demonstrated Clinical Tolerability at Therapeutic Doses in Unstable Coronary Disease

Draflazine has been evaluated in a placebo-controlled clinical trial of patients with unstable angina and non-Q-wave infarction, where it was well tolerated and did not cause adverse hemodynamic effects. This is a crucial point of differentiation from some other ENT1 inhibitors like dipyridamole, which have well-documented hemodynamic side effects [1][2].

Clinical tolerability Cardiovascular disease Safety profile Unstable angina

Recommended Applications of Draflazine Based on Quantified Differentiation


Investigating Adenosine-Mediated Cardioprotection in Preclinical Ischemia Models

Draflazine's combination of high ENT1 selectivity [1] and a well-tolerated cardiovascular profile [2] positions it as a preferred tool for studying adenosine's cardioprotective role in acute myocardial ischemia. Its ability to enhance endogenous adenosine without causing adverse hemodynamic shifts [3] allows for a cleaner interrogation of the adenosine pathway, making it superior to non-selective or hemodynamically active inhibitors like dipyridamole.

Validating ENT1 as a Target for Inflammatory Pain

The compound's proven superiority in the guinea pig inflammatory pain model [4] makes it the gold-standard reference inhibitor for validating ENT1 as a target in pain research. Studies focused on the role of adenosine in hyperalgesia should use draflazine as a positive control to benchmark the efficacy of novel ENT1 inhibitors or to confirm target engagement.

Distinguishing ENT1- vs. ENT2-Mediated Effects in Nucleoside Transport

Due to its well-quantified 370-fold selectivity for ENT1 over ENT2 [1], draflazine is an ideal tool for dissecting the distinct physiological roles of these two transporters. In contrast to tools like soluflazine, which has higher affinity for ENT2 [1], or dipyridamole, which is less selective , draflazine allows for specific inhibition of ENT1, enabling researchers to assign observed phenotypes to the correct transporter subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Draflazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.